molecular formula C14H15IN2O4S B014256 1,5-I-Aedans CAS No. 36930-63-9

1,5-I-Aedans

Cat. No. B014256
CAS RN: 36930-63-9
M. Wt: 434.25 g/mol
InChI Key: ZMERMCRYYFRELX-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,5-I-AEDANS is synthesized through specific reactions involving iodoacetyl groups and aminoethylamino naphthalene sulfonic acid components. While direct synthesis details of 1,5-I-AEDANS were not found, related compounds and methodologies provide insight into possible synthetic pathways. For instance, the synthesis of similar fluorescent probes often involves multi-step organic reactions, including protection-deprotection strategies, nucleophilic substitutions, and the introduction of sulfonic acid groups for solubility and reactivity purposes (Clements et al., 2005).

Molecular Structure Analysis

The molecular structure of 1,5-I-AEDANS, characterized by its iodoacetyl functional group and the sulfonic acid-substituted naphthalene ring, allows for its application as a fluorescent label. This structure is crucial for its ability to undergo specific chemical reactions and for its fluorescence properties, which are utilized in protein labeling and conformational studies. The sulfonic acid group enhances solubility in aqueous solutions, facilitating its use in biological experiments.

Chemical Reactions and Properties

1,5-I-AEDANS reacts specifically with cysteine residues in proteins, forming a covalent bond via the iodoacetyl group. This selective reactivity is exploited in protein labeling studies, where 1,5-I-AEDANS is used to tag cysteine residues, allowing researchers to track and study protein conformation and interaction through fluorescence. The molecule's ability to form stable thioether bonds with cysteine side chains is a key aspect of its chemical properties (Branchini et al., 1997).

Scientific Research Applications

  • Peptide Quantification and Sequencing : Clements et al. (2005) demonstrated the use of 1,5-I-AEDANS as a fluorescence-based peptide quantification tool, providing interpretable tandem mass spectra for de novo peptide sequencing (Clements et al., 2005).

  • Studying Enzyme Inactivation : 1,5-IAEDANS was used by Encinas et al. (1990) to study the inactivation of Saccharomyces cerevisiae phosphoenolpyruvate carboxykinase, revealing insights into the enzyme's nucleotide binding site through fluorescent spectroscopy (Encinas et al., 1990).

  • Protein-Protein Interaction Studies : Schneider et al. (1984) utilized I-AEDANS to study the lac repressor by binding it to the core-headpiece interface, providing information on headpiece-core interactions during DNA binding (Schneider et al., 1984).

  • Enzyme Structure-Function Investigations : Branchini et al. (1997) used I-AEDANS to irreversibly inhibit firefly luciferase, aiding in the identification of modified peptides and facilitating structure-function investigations (Branchini et al., 1997).

  • Topology Determination in Proteins : Gettins et al. (1990) applied 1,5-I-AEDANS labeling to alpha 2-macroglobulin, determining the topology of Cys949 residues within this large protease inhibitor (Gettins et al., 1990).

  • Studying Protein Compactness : Hammarström et al. (2001) used AEDANS to measure the compactness of human carbonic anhydrase II during heat denaturation and interaction with GroEL (Hammarström et al., 2001).

  • Exploring Enzyme Redox States : Wilson et al. (1988) explored how 1,5-I-AEDANS fluorophores bind to bovine cytochrome c oxidase, assessing the spatial relationship between the probe and metal centers during redox changes in the enzyme (Wilson et al., 1988).

  • Binding Site Identification : Hall et al. (1988) labeled cytochrome c oxidase with 1,5-I-AEDANS to identify the copper A binding site, providing valuable structural information (Hall et al., 1988).

Safety And Hazards

When handling 1,5-I-AEDANS, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed and personnel should be evacuated to safe areas .

Future Directions

1,5-I-AEDANS can be used as a versatile fluorescence-based peptide quantification tool and provides readily interpretable tandem mass spectra for de novo peptide sequencing . Two AEDANS-cysteinyl-peptide fractionation strategies were evaluated . One strategy employs immobilized metal affinity chromatography (IMAC) to recover AEDANS-labeled peptides and reduce the complexity of peptide mixtures . In an alternate solid-phase approach, 1,5-I-AEDANS was coupled to an o-nitrobenzyl-based photocleavable resin to produce a resin that can label and isolate thiols and cysteine-containing peptides with a modified-AEDANS label . This fractionation protocol enriches cysteine-containing peptides more specifically than the IMAC strategy .

properties

IUPAC Name

5-[2-[(2-iodoacetyl)amino]ethylamino]naphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IN2O4S/c15-9-14(18)17-8-7-16-12-5-1-4-11-10(12)3-2-6-13(11)22(19,20)21/h1-6,16H,7-9H2,(H,17,18)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMERMCRYYFRELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190421
Record name 1,5-I-Aedans
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Molecular Weight

434.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-I-Aedans

CAS RN

36930-63-9
Record name IAEDANS
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Record name 1,5-I-Aedans
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Record name 36930-63-9
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Record name 1,5-I-Aedans
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Record name 5-(2-(2-iodoacetamido)ethylamino)-1-naphthalenesulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
232
Citations
R Silverstein, AB Rawitch, DA Grainger - Biochemical and Biophysical …, 1979 - Elsevier
Phosphoenolpyruvate carboxykinase, EC 4.1.1.32, is affinity labeled by N-(iodoacetylaminoethyl)-5-naphthylamine-1-sulfonic acid (1,5-I-AEDANS) with saturation kinetics of inactivation …
AI Kornelyuk, IV Klimenko… - … and molecular biology …, 1995 - europepmc.org
The fluorescent probe 1, 5-I-AEDANS was covalently attached to bovine tyrosyl-tRNA synthetase outside of enzyme active site in a nearly stoichiometric amount (2 probe molecules per …
Number of citations: 17 europepmc.org
M Honma, J Kawai, M Yamada - Bioscience, biotechnology, and …, 1993 - academic.oup.com
Aminocyclopropane-1-carboxylate (ACC) deaminase, a pyridoxal phosphate enzyme that catalyzes cyclopropanring-opening and deamination of ACC, formed a quinoid intermediate …
Number of citations: 24 0-academic-oup-com.brum.beds.ac.uk
J Hall, A Moubarak, P O'Brien, LP Pan, I Cho… - Journal of Biological …, 1988 - Elsevier
Beef heart cytochrome c oxidase was labeled at a single sulfhydryl group by treatment with 5 mM N-iodoacetylamidoethyl-1-aminonaphthalene-5-sulfonate (1,5-I-AEDANS) at pH 8.0 for …
A Steinemann, J Bietenhader, M Dockter - Analytical Biochemistry, 1978 - Elsevier
Synthesis of four new fluorescent sulfhydryl reagents is described. All are isomers of the previously synthesized N-(iodoacetylaminoethyl)-1-naphthylamine-5-sulfonic acid (1,5-I-…
JE Estes, LA Selden, LC Gershman - Journal of Biological Chemistry, 1987 - ASBMB
Using the fluorescent Ca2+ selective chelator Quin2 to induce and measure the dissociation of Ca2+ from actin, we have recently found that actin binds Ca2+ and Mg2+ much more …
Number of citations: 67 www.jbc.org
A Clements, MV Johnston, BS Larsen… - Analytical …, 2005 - ACS Publications
This study demonstrates that 1,5-I-AEDANS (5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid) can be used as a versatile fluorescence-based peptide quantification …
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk
C Frieden, D Lieberman, HR Gilbert - Journal of Biological Chemistry, 1980 - Elsevier
Actin from rabbit skeletal muscle has been modified with the fluorescent label N-iodoacetyl-N'-(5-sulfo-1-naphthyl)ethylenediamine (1,5-I-AEDANS). Under conditions where the actin is …
LP Pan, QZ He, SI Chan - Journal of Biological Chemistry, 1991 - Elsevier
The zinc ion in bovine heart cytochrome c oxidase can be completely depleted from the enzyme with mercuric chloride without denaturing the protein. The metal atom stoichiometry of …
L Zheng, RH White, VL Cash, DR Dean - Biochemistry, 1994 - ACS Publications
Revised Manuscript Received February 10, 1994• abstract: The nifS gene product (NIFS) is a pyridoxal phosphate binding enzyme that catalyzes the desulfurization of L-cysteine to …
Number of citations: 514 0-pubs-acs-org.brum.beds.ac.uk

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